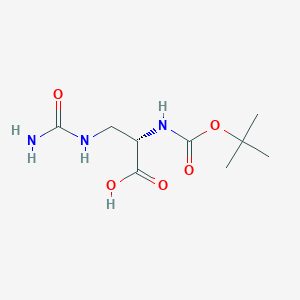

Boc-L-2-amino-3-ureidopropionic acid

Description

Contextualization within Non-Proteinogenic Amino Acids and Derivatives

In the field of biochemistry and chemical biology, amino acids are primarily known as the fundamental building blocks of proteins. The twenty-two proteinogenic amino acids are genetically encoded and assembled into polypeptide chains during translation. nih.gov However, there exists a vast and diverse group of amino acids beyond this standard set, known as non-proteinogenic amino acids (NPAAs). nih.govgoogle.com These are not encoded in the genome for protein assembly but play significant roles in various biological processes as metabolic intermediates, signaling molecules, and components of natural products like antibiotics. nih.govnih.gov NPAAs can be naturally occurring or synthetically produced in the laboratory. nih.gov

Boc-L-2-amino-3-ureidopropionic acid is a synthetic derivative of a naturally occurring NPAA. nih.gov Specifically, it is the N-α-tert-butoxycarbonyl (Boc) protected form of L-2-amino-3-ureidopropionic acid. nih.gov The introduction of synthetic or non-proteinogenic residues into peptides is a key strategy in medicinal chemistry and drug discovery. mdpi.comchempep.com This modification can confer unique structural and functional properties to the resulting peptides, such as increased resistance to enzymatic degradation by proteases, which is a major limitation for the therapeutic use of natural peptides. mdpi.com The incorporation of NPAAs like the one derived from this compound allows researchers to create novel peptide-based molecules with potentially enhanced stability and biological activity. mdpi.com

Nomenclature and Structural Relationships to Key Amino Acids (e.g., L-2,3-diaminopropanoic acid, Albizziine)

The nomenclature of this compound reveals its precise chemical structure. The "Boc" prefix signifies the presence of a tert-butoxycarbonyl protecting group attached to the alpha-amino group (the amino group at position 2). The core of the molecule is L-2-amino-3-ureidopropionic acid, a non-proteinogenic amino acid also known by the common name Albizziine. nih.govsigmaaldrich.com The 'L' designation indicates the stereochemistry at the α-carbon, corresponding to the configuration of naturally occurring amino acids.

Albizziine is structurally related to another non-proteinogenic amino acid, L-2,3-diaminopropanoic acid (L-Dap). organic-chemistry.orgnih.gov L-Dap features two amino groups, one at the α-carbon and one at the β-carbon (position 3). nih.gov Albizziine can be considered a derivative of L-Dap where the β-amino group has been converted into a ureido group (-NH-CO-NH2). nih.gov Therefore, the systematic IUPAC name for Albizziine is (2S)-2-amino-3-(carbamoylamino)propanoic acid. nih.gov L-2,3-diaminopropanoic acid itself is a crucial precursor in the biosynthesis of various natural products, including antibiotics and siderophores. organic-chemistry.orgnih.gov

Interactive Table 1: Nomenclature and Structural Relationships

| Compound Name | Common/Synonym(s) | Parent Amino Acid | Key Structural Feature |

| This compound | Nα-Boc-L-Albizziine; Boc-Dap(carbamoyl)-OH | L-2-amino-3-ureidopropionic acid | Boc group on α-amino group |

| L-2-amino-3-ureidopropionic acid | Albizziine; L-β-Ureidoalanine | L-2,3-diaminopropanoic acid | Ureido group (-NHCONH2) on β-amino group |

| L-2,3-diaminopropanoic acid | L-Dap; 3-Amino-L-alanine | L-Alanine (structurally) | Amino group on β-carbon |

Significance as a Protected Amino Acid Building Block in Chemical Synthesis

The primary significance of this compound lies in its function as a protected amino acid building block for chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). sigmaaldrich.compeptide2.com SPPS is a cornerstone technique for the laboratory synthesis of peptides, allowing for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

To achieve the correct peptide sequence, the reactive functional groups of the amino acids must be temporarily masked or "protected" to prevent unwanted side reactions. The Boc group is a widely used protecting group for the α-amino (Nα) function of an amino acid. nih.govsigmaaldrich.com It is stable under the basic or neutral conditions typically used for peptide bond formation but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). mdpi.compeptide2.com

By using this compound, synthetic chemists can selectively incorporate the non-proteinogenic Albizziine residue at a specific position within a peptide sequence. Once the Boc-protected Albizziine is coupled to the peptide chain, the Boc group is cleaved, liberating the Nα-amino group for the next coupling reaction. This process allows for the precise construction of novel peptides containing this unique ureido-functionalized side chain, which would be impossible to achieve through biological protein synthesis methods. The use of Boc-protected amino acids was a foundational development in SPPS, pioneered by Bruce Merrifield. peptide2.com

Overview of Research Paradigms and Contributions

Research involving this compound is situated within the broader paradigm of developing novel peptide-based therapeutics and biochemical probes. The introduction of unnatural amino acids is a well-established strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited structural diversity. mdpi.commdpi.com

The contribution of a building block like this compound is to provide chemists with a tool to introduce a specific functionality—the ureido group—on a flexible side chain. The urea (B33335) moiety is capable of acting as both a hydrogen bond donor and acceptor, which can influence the conformational properties of the peptide and its interaction with biological targets. The incorporation of such non-coded amino acids can lead to peptides with enhanced resistance to proteolysis, as the unnatural side chain may not be recognized by degradative enzymes. mdpi.com

While specific studies detailing the synthesis of a named peptide using this compound are not broadly indexed, the research context is clear. The parent amino acid of Albizziine, L-2,3-diaminopropanoic acid, is a known precursor to antibiotics. organic-chemistry.org Therefore, synthesizing peptide analogues containing the Albizziine residue is a rational strategy in the search for new antimicrobial agents. Research in this area focuses on creating libraries of peptides with modified backbones or side chains to screen for desired biological activities, such as anti-biofilm or antimicrobial properties. nih.govmdpi.com The availability of synthetic building blocks like this compound is essential for these medicinal chemistry efforts. chempep.com

Interactive Table 2: Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C9H17N3O5 | 247.25 | Not explicitly available |

| L-2-amino-3-ureidopropionic acid (Albizziine) | C4H9N3O3 | 147.13 | 1483-07-4 |

| L-2,3-diaminopropanoic acid hydrochloride | C3H8N2O2 · HCl | 140.57 | 1482-97-9 |

| tert-Butoxycarbonyl (Boc) Anhydride | C10H18O5 | 218.25 | 24424-99-5 |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c1-9(2,3)17-8(16)12-5(6(13)14)4-11-7(10)15/h5H,4H2,1-3H3,(H,12,16)(H,13,14)(H3,10,11,15)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIBIUKNOFSXFF-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for N-terminal Protecting Group Manipulation (Boc)

The tert-butyloxycarbonyl (Boc) group is a widely utilized N-terminal protecting group in peptide synthesis due to its stability under various reaction conditions and its facile, acid-labile removal. researchgate.net Effective manipulation of the Boc group is fundamental to the successful synthesis of complex amino acid derivatives.

Regioselective Boc-Protection Protocols

The regioselective protection of amino groups is a crucial step in the synthesis of amino acids with multiple functionalities. In the case of precursors to Boc-L-2-amino-3-ureidopropionic acid, which possess both an α-amino group and a side-chain amino or ureido functionality, selective protection of the α-amino group is essential. The reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions is a standard method for introducing the Boc group. organic-chemistry.org The inherent difference in nucleophilicity between the α-amino group and other functional groups often allows for a degree of regioselectivity.

For diamino acids, which are direct precursors to the target ureido acid, monofunctionalization can be achieved by carefully controlling the reaction conditions. One effective strategy involves the protonation of the more basic amino group with one equivalent of acid, such as HCl, leaving the other amino group free to react with Boc₂O. researchgate.netscielo.org.mx This approach has been successfully applied to a variety of symmetrical and unsymmetrical diamines, affording the mono-Boc protected product in good yields. researchgate.net

| Reagent/Condition | Purpose | Key Considerations |

| Di-tert-butyl dicarbonate (Boc₂O) | Introduces the Boc protecting group | Stoichiometry must be carefully controlled to avoid di-protection. |

| Base (e.g., NaHCO₃, Et₃N) | Facilitates the reaction by deprotonating the amino group | The choice of base can influence the reaction rate and selectivity. |

| HCl (1 equivalent) | Protonates the more basic amino group in a diamine | Enables regioselective mono-protection of one amino group. researchgate.netscielo.org.mx |

Acid-Labile Boc-Deprotection in Peptide Synthesis

A key advantage of the Boc group is its susceptibility to cleavage under acidic conditions, which are orthogonal to the conditions used for the removal of other protecting groups like Fmoc. lifetein.com Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. peptide.com Typically, a solution of 25-50% TFA in a solvent like dichloromethane (DCM) is used to efficiently remove the Boc group, leaving a protonated amine. chempep.com

The mechanism of Boc deprotection involves the formation of a stable tert-butyl cation, which is then scavenged to prevent side reactions. peptide.com Scavengers such as triethylsilane or thioanisole are often added to the cleavage cocktail, especially when dealing with sensitive amino acid residues like tryptophan or methionine, to trap the tert-butyl cations and prevent alkylation of the peptide side chains. chempep.compeptide.com

| Reagent | Concentration | Purpose |

| Trifluoroacetic acid (TFA) | 25-50% in DCM | Cleavage of the Boc protecting group. chempep.com |

| Scavengers (e.g., triethylsilane, thioanisole) | ~5% | Trap tert-butyl cations to prevent side reactions. peptide.com |

Orthogonal Protecting Group Integration (e.g., Fmoc, Tosyl)

Orthogonal protection strategies are fundamental in modern peptide synthesis, allowing for the selective deprotection of one functional group in the presence of others. iris-biotech.de The Boc group, being acid-labile, is often used in conjunction with base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz) protecting groups.

In the synthesis of complex amino acid derivatives, it is common to employ an orthogonal scheme where the α-amino group is protected with Boc, while side-chain functionalities are protected with groups that are stable to acid. For instance, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to the acidic conditions used for Boc removal but is readily cleaved by bases such as piperidine. lifetein.com This orthogonality is crucial for the stepwise elongation of peptide chains or for the selective modification of side chains.

The tosyl (Ts) group is another protecting group that can be integrated into an orthogonal strategy. It is stable to the acidic conditions of Boc deprotection and the basic conditions of Fmoc removal, typically requiring strong acids like HBr/AcOH or reductive cleavage for its removal. This makes it a suitable protecting group for the side chain of amino acids like arginine or for the β-amino group in diaminopropionic acid derivatives. google.com

Chiral Synthesis of the 2-Amino-3-ureidopropionic Acid Backbone

The stereoselective synthesis of the chiral backbone of non-proteinogenic amino acids is a significant challenge in organic synthesis. The desired stereochemistry of this compound originates from a chiral precursor, with subsequent reactions designed to proceed with high stereocontrol.

Stereoselective Precursor Derivatization (e.g., from D-Serine)

A common and effective strategy for the synthesis of chiral α-amino acids is to start from a readily available and enantiomerically pure precursor from the "chiral pool." D-serine is an excellent starting material for the synthesis of L-2,3-diaminopropionic acid (a direct precursor to the target ureido acid), as the stereochemistry at the α-carbon is retained throughout the synthetic sequence.

A published synthetic route starts with commercially available Nα-Fmoc-O-tert-butyl-D-serine. nih.gov This starting material has the α-amino group protected with the base-labile Fmoc group and the hydroxyl group protected with the acid-labile tert-butyl group. The carboxylic acid is converted to a Weinreb amide, which is then reduced to the corresponding aldehyde. This aldehyde serves as a key intermediate for the introduction of the second amino group. nih.gov The conversion of the resulting L-2,3-diaminopropionic acid derivative to the final ureido compound can be achieved through reaction with a suitable isocyanate or by a two-step process involving phosgene or a phosgene equivalent followed by reaction with ammonia.

Reductive Amination and Amidation Reactions in Stereocontrol

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly useful in the synthesis of amines from carbonyl compounds. wikipedia.org In the synthesis of the 2-amino-3-ureidopropionic acid backbone from the D-serine-derived aldehyde, reductive amination is employed to introduce the second amino group at the β-position.

The aldehyde intermediate is reacted with a primary amine or a sulfonamide in the presence of a reducing agent. To maintain stereocontrol, the reaction conditions are crucial. The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can facilitate the formation of the imine intermediate and promote the subsequent reduction. nih.gov The reduction of the imine can be achieved with various hydride reagents, such as sodium borohydride or sodium cyanoborohydride. This process allows for the installation of the second amino function, which can be orthogonally protected, for instance, with a tosyl or Boc group. nih.gov The chirality of the α-carbon from the starting D-serine is preserved throughout this sequence. nih.gov

Following the introduction of the second amino group, standard amidation protocols can be used to form the ureido moiety if not already introduced via a protected amine in the reductive amination step.

| Reaction | Key Reagents | Purpose | Stereochemical Outcome |

| Weinreb Amide Formation | N,O-dimethylhydroxylamine, coupling agent | Forms a stable intermediate for aldehyde synthesis. | Retention of configuration at the α-carbon. |

| Reduction to Aldehyde | LiAlH₄ or DIBAL-H | Reduces the Weinreb amide to the corresponding aldehyde. | Retention of configuration at the α-carbon. nih.gov |

| Reductive Amination | Primary amine/sulfonamide, Ti(OiPr)₄, NaBH₄ | Introduces the second amino group at the β-position. nih.gov | High stereocontrol, preserving the existing stereocenter. nih.gov |

| Ureido Group Formation | Isocyanate or Phosgene/Ammonia | Converts the β-amino group into the ureido functionality. | No change in stereochemistry. |

Formation of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for further modifications of the this compound molecule. Its formation is typically achieved through the hydrolysis of a corresponding ester precursor. This transformation must be conducted under conditions that preserve the acid-labile Boc (tert-butyloxycarbonyl) protecting group and the integrity of the urea (B33335) moiety.

Standard saponification conditions using strong bases like sodium hydroxide can be incompatible with the Boc protecting group. Therefore, milder, and more selective methods are often employed. One such approach involves the use of enzymes, such as esterases, which can catalyze the hydrolysis of the ester under neutral pH conditions, thereby ensuring the stability of the Boc group.

Alternatively, chemoselective hydrolysis of methyl or ethyl esters can be achieved using reagents like lithium hydroxide in a mixed solvent system, carefully controlling the reaction temperature and time to prevent deprotection of the Boc group. Another strategy involves the use of trimethyltin hydroxide, which has been shown to be effective for the saponification of esters in the presence of sensitive protecting groups.

The choice of the ester protecting group itself can also facilitate the final deprotection step. For instance, a benzyl ester can be cleaved under neutral conditions via catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst). This method is orthogonal to the acid-labile Boc group and the base-stable urea linkage. Similarly, a tert-butyl ester can be selectively removed under milder acidic conditions than those required for Boc-group cleavage, although careful optimization is necessary to achieve selectivity.

The successful formation of the carboxylic acid moiety yields the final this compound, ready for subsequent functionalization.

Chemoselective Derivatization and Scaffold Functionalization

The presence of multiple reactive sites in this compound—the carboxylic acid, the Boc-protected amine, and the urea nitrogens—necessitates chemoselective derivatization strategies to achieve specific modifications.

Modifications for Bioconjugation and Probe Development

The unique structural features of this compound make it an attractive scaffold for the development of bioconjugates and molecular probes. The urea moiety can participate in hydrogen bonding interactions, potentially influencing binding to biological targets.

For bioconjugation, the carboxylic acid is the most common site for modification. It can be activated, for example, using carbodiimide chemistry (e.g., with EDC and NHS), to form an active ester that readily reacts with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds. This approach allows for the attachment of the ureidopropionic acid scaffold to antibodies, enzymes, or other proteins of interest. The formation of a stable urea linkage through the reaction of an isocyanate with an amino group is another widely used bioconjugation strategy nih.gov. A related compound, Nβ-Boc-L-2,3-diaminopropionic acid, is also utilized in bioconjugation techniques chemimpex.com.

For the development of fluorescent probes, the carboxylic acid can be coupled to a fluorophore that has a linker with a terminal amine group. For instance, FITC (fluorescein isothiocyanate) can be modified to an amine-reactive derivative and then conjugated to the carboxylic acid of the scaffold. An example of a commercially available fluorescent probe is FITC-labeled ureidopropionic acid medchemexpress.com. This creates a fluorescent tracer that can be used in cellular imaging or binding assays. The choice of fluorophore can be tailored to the specific application, with options ranging from coumarins and fluoresceins for basic fluorescence microscopy to near-infrared dyes for in vivo imaging.

Table 1: Examples of Moieties for Bioconjugation and Probe Development

| Moiety | Purpose | Attachment Site on Scaffold |

| Amine-reactive Fluorophore (e.g., NHS-ester of a dye) | Fluorescent Labeling | Carboxylic Acid |

| Biotin derivative (with an amine linker) | Affinity Tagging | Carboxylic Acid |

| Maleimide derivative (with an amine linker) | Thiol-reactive Conjugation | Carboxylic Acid |

| Click Chemistry Handle (e.g., alkyne or azide with an amine linker) | Bioorthogonal Ligation | Carboxylic Acid |

Tailoring for Specific Research Applications

The functionalization of the this compound scaffold can be tailored to a wide array of specific research applications, leveraging the versatility of its chemical handles.

In the field of medicinal chemistry, the scaffold can be elaborated to generate libraries of compounds for screening against various biological targets. The urea functionality is a common pharmacophore in many enzyme inhibitors, and modifications to the scaffold can be designed to probe the binding pockets of proteases, kinases, or other enzymes. For example, the carboxylic acid can be converted to various amides or esters to explore structure-activity relationships (SAR).

In the development of targeted drug delivery systems, the scaffold can be conjugated to targeting ligands, such as peptides or small molecules that recognize specific cell surface receptors. This allows for the selective delivery of a payload (e.g., a cytotoxic agent) to diseased cells while minimizing off-target effects. The use of amino acid-based scaffolds for such applications is a growing area of research nih.gov.

Furthermore, the scaffold can be incorporated into larger molecular architectures, such as peptidomimetics or synthetic polymers. The Boc-protected amine can be deprotected to allow for peptide bond formation, enabling the integration of the ureido acid into a peptide sequence. This can be used to introduce a unique structural element that may confer improved stability or altered biological activity to the resulting peptide. The use of peptide scaffolds in the biosynthesis of natural products is an emerging field nih.gov.

Table 2: Potential Research Applications and Corresponding Functionalizations

| Research Area | Type of Functionalization | Example Application |

| Medicinal Chemistry | Library synthesis via amide bond formation at the carboxylic acid | Development of enzyme inhibitors |

| Targeted Drug Delivery | Conjugation of targeting ligands to the carboxylic acid | Cell-specific delivery of therapeutic agents |

| Peptidomimetics | Deprotection of the amine and incorporation into peptide chains | Creation of novel peptides with enhanced properties |

| Materials Science | Polymerization or grafting onto surfaces via the carboxylic acid | Development of biocompatible materials |

Applications in Peptide and Peptidomimetic Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. researchgate.net The Boc/Bzl protection strategy, one of the original and still relevant approaches, involves the use of the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection. peptide.compeptide.com Boc-L-2-amino-3-ureidopropionic acid is designed for seamless integration into this methodology.

The successful incorporation of any non-standard amino acid into a growing peptide chain during SPPS hinges on efficient coupling. peptide.com For this compound, standard coupling reagents used in Boc-SPPS are generally effective. However, optimization is often necessary to ensure high yields and prevent side reactions.

A significant advancement in Boc-SPPS is the development of "Fast Boc" protocols that utilize in situ neutralization. peptide.compeptide.com In traditional Boc-SPPS, the Nα-Boc group is removed with an acid like trifluoroacetic acid (TFA), leaving the terminal amine as a salt (e.g., TFA salt). peptide.comchempep.com This salt must be neutralized with a separate base wash before the next coupling step. The in situ neutralization protocol combines the neutralization and coupling steps, which can be particularly advantageous for complex or aggregation-prone sequences. peptide.compeptide.com This is achieved by adding the activated Boc-amino acid together with a non-nucleophilic base like diisopropylethylamine (DIEA). peptide.com This minimizes the time the terminal amine is free, reducing the risk of side reactions such as diketopiperazine formation. chempep.com

Common coupling agents and protocols applicable for incorporating this compound are summarized below.

| Coupling Reagent | Description | Key Features |

| HBTU/HATU | Benzotriazole-based aminium/uronium salts. | Highly efficient and fast-acting; often used in in situ neutralization protocols. peptide.compeptide.com |

| DIC/HOBt | Carbodiimide-based method with an additive to suppress racemization. | A classic and cost-effective coupling method. |

| PyBOP | Phosphonium salt-based reagent. | Effective for sterically hindered couplings. |

This table presents a selection of common coupling reagents used in Boc-SPPS.

The primary utility of this compound is the introduction of a ureido-functionalized side chain. A straightforward method for generating urea-containing peptides during Boc solid-phase synthesis involves converting primary amine side chains (like that of lysine (B10760008) or ornithine) into mono-alkyl ureas. nih.gov This is typically a two-step process via an intermediate such as a p-nitrophenyl carbamate. nih.gov The use of this compound simplifies this by providing the ureido functionality directly in the amino acid building block.

This allows for the synthesis of "ureidopeptides," where the urea (B33335) group can act as a bioisostere of a peptide bond or introduce new hydrogen-bonding patterns to interact with biological targets. researchgate.netscite.ai The synthesis of such peptides can be achieved through the reaction of isocyanates derived from protected amino acids with an amino acid ester. researchgate.net

Peptide aggregation during SPPS is a significant challenge, particularly for long or hydrophobic sequences, leading to incomplete reactions and difficult purifications. peptide.com The choice of protection strategy can influence aggregation. Fmoc/tBu chemistry, where the peptide-resin is always in a neutral state, is often more prone to aggregation. peptide.com

The Boc/Bzl strategy can mitigate aggregation because the deprotection step with TFA leaves the N-terminus protonated. This positive charge disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like beta-sheets, which are a primary cause of aggregation. peptide.com The peptide chain remains protonated until the neutralization/coupling step. By using rapid in situ neutralization protocols, the free amine is coupled before significant aggregation can occur. peptide.com Introducing a polar ureido group via this compound can further enhance the solubility of the growing peptide chain, potentially disrupting aggregation-promoting hydrophobic interactions and improving synthetic outcomes.

Rational Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability or oral bioavailability. nih.gov The ureido group is a key functional group in the design of peptidomimetics.

Most linear peptides are highly flexible in solution and exist as a mixture of many conformers. nih.gov However, they typically adopt a single, specific "bioactive conformation" upon binding to their biological target. nih.govnih.gov A central goal of peptidomimetic design is to create molecules that are pre-organized into this bioactive conformation. nih.gov

Incorporating this compound into a peptide sequence introduces a side chain capable of acting as both a hydrogen bond donor and acceptor. This can be used to form stable intramolecular hydrogen bonds, creating turns or other secondary structures that mimic the bioactive conformation of a parent peptide. nih.gov This conformational pre-organization reduces the entropic penalty of binding, which can lead to higher affinity for the target receptor or enzyme. nih.gov The design of such molecules is often guided by molecular modeling to predict favorable interactions. mdpi.com

A major drawback of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov Peptidomimetics are designed to be more resistant to this enzymatic breakdown. The introduction of non-natural amino acids or backbone modifications is a common strategy to achieve this. cam.ac.uk

The ureido group in the side chain of this compound is not a substrate for standard proteases, which recognize and cleave amide bonds. By using this amino acid to create constrained cyclic structures or to replace a natural residue critical for protease recognition, the resulting peptidomimetic can exhibit significantly enhanced stability. nih.govcam.ac.uk Constraining the peptide's conformation also contributes to proteolytic resistance, as many proteases require a degree of flexibility in the substrate peptide for efficient binding and cleavage. cam.ac.uk

| Property | Natural Peptide | Peptidomimetic with Ureido Group |

| Conformation | Highly flexible in solution. nih.gov | Conformationally constrained, pre-organized for binding. nih.govnih.gov |

| Binding Affinity | Often lower due to entropic penalty upon binding. nih.gov | Potentially higher due to reduced entropic penalty. |

| Proteolytic Stability | Generally low, susceptible to protease degradation. | Significantly enhanced due to non-natural structure. cam.ac.uk |

| Solubility | Variable, can be poor for hydrophobic sequences. | Potentially improved by the polar ureido group. |

This table compares the general properties of natural peptides with those of peptidomimetics incorporating a ureido-functionalized amino acid.

Stereochemical Considerations in Peptidomimetic Scaffolds

The design of peptidomimetics aims to replicate the spatial arrangement of amino acid side chains in a peptide to mimic or block its biological activity, while often improving stability and bioavailability. The defined stereochemistry of a building block is paramount in achieving the desired three-dimensional structure of the resulting scaffold.

The side chain's ureido group (–NH–CO–NH₂) introduces significant conformational constraints due to its planarity and capacity to act as both a hydrogen bond donor and acceptor. This feature allows it to form intramolecular hydrogen bonds, which can pre-organize the peptide backbone into a specific conformation, a critical factor for enhancing binding affinity to target proteins. The use of analogous building blocks, such as α-N-Boc-β-N-Fmoc-L-diaminopropionic acid, in the synthesis of piperazine-based scaffolds highlights the importance of such chiral components in creating structurally defined peptidomimetics. nih.gov

| Feature | Stereochemical Implication |

| L-Configuration at α-Carbon | Enforces a specific spatial orientation of the peptide backbone and side chain. |

| Chiral Center | Essential for creating non-superimposable, biologically active mirror images (enantiomers). |

| Ureido Group | Acts as a rigid, planar unit that can form intramolecular hydrogen bonds, constraining local conformation. |

| Hydrogen Bonding Capacity | Facilitates the stabilization of secondary structures like β-turns, leading to a more rigid scaffold. |

Development of Branched and Cyclic Peptide Architectures

The structural versatility of this compound extends to the construction of complex, non-linear peptide architectures, including branched and cyclic peptides. These structures are of great interest in drug discovery as they often exhibit increased stability against enzymatic degradation and unique receptor interaction profiles.

The core of the amino acid, L-2,3-diaminopropionic acid (Dap), is an effective junction for creating branched peptides. nih.gov In a synthetic strategy, the α-amino group, protected by the Boc group, is used for linear peptide chain elongation via standard solid-phase peptide synthesis (SPPS). peptide.compeptide.com The β-amino group, present within the ureido side chain, provides a secondary point for modification. After selective deprotection, this site can be used to initiate the growth of a second peptide chain, resulting in a branched structure.

A study by Szyrwiel et al. demonstrated the utility of the Dap core in creating branched peptides for metal chelation. nih.gov They synthesized peptides where the Dap residue served as a branching point, creating three distinct "arms" available for coordination. nih.gov This research underscores the potential of the Dap scaffold, inherent in this compound, for constructing multi-functional branched systems.

| Branched Peptide Example (based on Dap core) | Structural Description | Reference |

| H-Gly-Dap(H-Gly)-Gly-NH₂ | A branched peptide with three arms, where two glycine (B1666218) chains are attached to the α- and β-amino groups of the central Dap residue, and the Dap carboxyl group is extended with another glycine. | nih.gov |

| H-His-Dap(H-His)-Gly-NH₂ | A similar architecture featuring histidine residues on the two amino-terminal branches, designed for copper(II) binding. | nih.gov |

The incorporation of non-standard amino acids is also a key strategy in the development of cyclic peptides. Cyclic β-amino acids, for instance, have been shown to improve the serum stability of peptide inhibitors. nih.gov this compound can be integrated into a peptide chain that is subsequently cyclized. The ureido side chain can play a crucial role in stabilizing the cyclic conformation through intramolecular hydrogen bonding. This can help to create a more rigid and conformationally constrained ring structure, which is often beneficial for target binding and stability. nih.gov The development of computational tools like HighFold2, which can predict the structures of cyclic peptides containing unnatural amino acids, is advancing the rational design of these complex molecules. biorxiv.org

| Feature for Cyclization | Contribution to Cyclic Peptide Architecture |

| Conformational Constraint | The ureido side chain can induce specific turns in the peptide backbone, facilitating cyclization. |

| Intramolecular H-Bonding | The hydrogen bond donor/acceptor sites on the ureido group can stabilize the cyclic structure. |

| Improved Stability | Incorporation can lead to peptides with enhanced resistance to enzymatic degradation. fluorochem.co.uk |

| Structural Rigidity | Results in a well-defined conformation, which can enhance binding affinity and selectivity. |

Exploration in Biochemical and Biomedical Research

Investigations in Chemical Biology and Enzyme Mechanisms

The distinct chemical architecture of Boc-L-2-amino-3-ureidopropionic acid makes it an ideal probe for dissecting intricate biological systems. The presence of the ureido functional group, coupled with the chemically tractable Boc-protected amine and carboxylic acid moieties, allows for its strategic incorporation into peptides and small molecules designed to interact with specific biological targets.

Substrate Analogs for Enzyme Specificity Studies (e.g., N-Carbamoyl-β-alanine Amidohydrolase)

The study of enzyme kinetics and substrate specificity is fundamental to understanding their biological roles and for the development of potent and selective inhibitors. This compound serves as an excellent substrate analog for enzymes that recognize and process molecules with similar structural motifs. A prime example is its application in the study of N-Carbamoyl-β-alanine Amidohydrolase (also known as β-ureidopropionase), an enzyme involved in pyrimidine (B1678525) catabolism.

This enzyme catalyzes the hydrolysis of N-carbamoyl-β-alanine to β-alanine, ammonia, and carbon dioxide. Due to the structural similarity between N-carbamoyl-β-alanine and the deprotected form of this compound, the latter can act as a competitive inhibitor or a substrate mimic. The bulky tert-butyloxycarbonyl (Boc) protecting group can modulate the binding affinity of the molecule to the enzyme's active site, allowing researchers to probe the spatial and electronic requirements for substrate recognition and turnover. By synthesizing derivatives of this compound with variations in the ureido group or the amino acid backbone, researchers can systematically map the active site of N-Carbamoyl-β-alanine Amidohydrolase and elucidate the key molecular interactions that govern its catalytic activity.

| Enzyme Studied | Role of this compound | Research Finding |

| N-Carbamoyl-β-alanine Amidohydrolase | Substrate Analog / Competitive Inhibitor | Elucidation of active site topology and substrate binding requirements. |

Probing Receptor-Ligand Interactions and Recognition Motifs (e.g., Aptamers, NMDA receptor glycine (B1666218) site)

The specific recognition of ligands by biological receptors is a cornerstone of cellular signaling and communication. This compound and its derivatives have proven to be valuable tools for investigating these interactions.

Derivatives of 2-amino-3-ureidopropionic acid have been instrumental in probing the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system. The glycine site is a co-agonist binding site, and its modulation can significantly impact neuronal activity. By incorporating the ureidopropionic acid moiety into novel chemical structures, researchers can synthesize ligands with varying affinities and efficacies for the NMDA receptor glycine site. The Boc-protected version of this amino acid serves as a key intermediate in the synthesis of these molecular probes, allowing for the controlled and systematic assembly of complex molecules designed to explore the structure-activity relationships at this important receptor site.

While direct studies involving this compound in the selection of aptamers—short, single-stranded nucleic acid molecules that can bind to a wide variety of target molecules—are not extensively documented, the principles of its utility are clear. The unique chemical functionality of the ureido group could be exploited as a specific recognition element for the generation of aptamers that can selectively bind to peptides or small molecules containing this moiety.

| Receptor/Recognition Motif | Application of (derivatives of) this compound | Key Insights |

| NMDA receptor glycine site | Synthesis of molecular probes and potential agonists/antagonists | Understanding structure-activity relationships for ligand binding. |

| Aptamers | Potential target for aptamer selection | Generation of specific binding molecules for ureido-containing compounds. |

Modulation of Protein Function through Chemical Modification

The introduction of unnatural amino acids into proteins is a powerful strategy for modulating their structure and function. This compound can be utilized in peptide synthesis to introduce a ureido group at specific positions within a peptide chain. This modification can have profound effects on the peptide's conformation, stability, and biological activity.

Role in Drug Discovery and Development Methodologies

The unique structural characteristics of this compound also make it a valuable component in modern drug discovery and development platforms.

Scaffolds for Combinatorial Library Generation

Combinatorial chemistry is a powerful technique for generating large, diverse libraries of chemical compounds for high-throughput screening and the identification of new drug leads. Amino acids and their derivatives are excellent scaffolds for the construction of such libraries due to their chiral nature and the presence of multiple functional groups that can be readily diversified.

This compound, with its three distinct functional groups (the Boc-protected amine, the carboxylic acid, and the ureido group), offers multiple points for chemical diversification. The carboxylic acid can be coupled with a variety of amines, the Boc-protected amine can be deprotected and acylated with a range of carboxylic acids, and the ureido group itself can be further modified. This allows for the rapid and efficient generation of a vast array of structurally diverse molecules based on the ureidopropionic acid scaffold. These libraries can then be screened against various biological targets to identify compounds with desired pharmacological activities.

Prodrug Design Principles Utilizing Amino Acid Conjugation

Prodrug design is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs, such as their solubility, stability, and targeted delivery. The conjugation of drugs to amino acids is a common approach to enhance their absorption and distribution in the body.

This compound can be utilized in the design of novel prodrugs. The carboxylic acid functionality can be used to form an ester or amide linkage with a parent drug molecule. The resulting conjugate may exhibit improved water solubility and be a substrate for amino acid transporters, facilitating its absorption. Once absorbed, the ester or amide bond can be cleaved by endogenous enzymes, releasing the active drug. The ureido group can also be explored for its potential to influence the prodrug's stability and targeting capabilities. The Boc group serves as a crucial protecting group during the synthesis of these prodrug conjugates, ensuring that the desired chemical modifications occur at the intended positions.

Intermediate in the Synthesis of Biologically Relevant Heterocycles

The chemical structure of this compound makes it an ideal starting material for the synthesis of various biologically active heterocyclic compounds. The ureido group provides a reactive handle for intramolecular cyclization reactions, leading to the formation of stable ring systems google.com.

One significant application is in the synthesis of cyclic guanidino amino acids, such as capreomycidine. Capreomycidine is a key component of the tuberculostatic antibiotic capreomycin IB, which is used to treat multidrug-resistant tuberculosis nih.govnih.gov. A biomimetic synthesis approach has been developed that involves a domino reaction, including a guanidinylation and an aza-Michael addition, to form the cyclic structure of capreomycidine from a derivative of 2,3-diaminopropionic acid nih.gov. This demonstrates the utility of the ureidopropionic acid backbone in constructing complex, non-proteinogenic amino acids that are themselves constituents of larger, medically important natural products.

The general principle of intramolecular cyclization of N-protected ureido-amino acids can also be applied to synthesize other heterocyclic systems. For instance, the cyclization of ureido derivatives can lead to the formation of hydantoins (imidazolidine-2,4-diones), a class of compounds known for a wide range of pharmacological activities, including anticonvulsant and antiarrhythmic properties nih.govresearchgate.netnih.gov. The reaction typically proceeds under acidic or basic conditions, where the terminal nitrogen of the ureido group attacks the carbonyl carbon of the amino acid's carboxylic acid (or its ester), resulting in a stable five-membered ring.

The following table outlines synthetic pathways where ureido-amino acid derivatives are used to generate biologically relevant heterocycles.

| Starting Material Type | Reaction Type | Resulting Heterocycle | Biological Relevance of Product |

| Didehydro-arginine derivative (from 2,3-diaminopropionic acid backbone) | Domino-guanidinylation-aza-Michael-addition | Capreomycidine | Component of the antibiotic Capreomycin IB. nih.govnih.gov |

| Ureido-amino acid derivative | Acid/Base-catalyzed intramolecular cyclization | Hydantoin (Imidazolidine-2,4-dione) | Core structure in anticonvulsant and antiarrhythmic drugs. nih.govnih.gov |

| N-protected carbamic acid derivative | Intramolecular cyclization | Cyclic Urea (B33335) | Versatile heterocyclic scaffolds for drug discovery. google.com |

Analytical Methodologies for Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the definitive structural elucidation of Boc-L-2-amino-3-ureidopropionic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HSQC, HMBC) experiments are employed to assign every proton and carbon atom, confirming the connectivity and stereochemistry of the compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group (a characteristic singlet for the nine equivalent protons), the α-proton, the β-methylene protons, and the protons of the ureido group. The chemical shifts and coupling patterns of the α- and β-protons are particularly important for confirming the amino acid backbone.

¹³C NMR: The carbon NMR spectrum will display unique resonances for the carbonyl carbons (Boc, urea (B33335), and carboxylic acid), the quaternary carbon of the Boc group, the α-carbon, and the β-carbon, providing a complete carbon map of the molecule. nih.gov

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms, further solidifying the structural assignments made from 1D spectra. hmdb.ca

Tandem Mass Spectrometry (MS/MS)

MS/MS is a powerful technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation patterns. biorbyt.com When subjected to electrospray ionization (ESI), this compound will form a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

Collision-induced dissociation (CID) of the precursor ion generates a series of product ions characteristic of the molecule's structure. For Boc-protected amino acids, highly characteristic fragmentation pathways are observed. nih.gov The primary fragmentations expected for this compound include:

Loss of isobutylene (B52900) (56 Da) from the Boc group.

Subsequent loss of carbon dioxide (44 Da) from the remaining carbamic acid moiety.

Cleavage of the ureido group and fragmentation along the amino acid backbone. medchemexpress.comnih.gov

These predictable fragmentation patterns provide unambiguous confirmation of the presence of the Boc protecting group and the ureidopropionic acid core. nih.gov The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of both the parent ion and its fragments. nih.gov

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Boc group protons | Singlet, ~1.4 ppm |

| α-H | Multiplet | |

| β-CH₂ | Multiplets | |

| NH and NH₂ protons | Broad signals, variable | |

| ¹³C NMR | Boc C=O | ~155-157 ppm |

| Carboxyl C=O | ~170-175 ppm | |

| Urea C=O | ~158-160 ppm | |

| Boc C(CH₃)₃ | ~80 ppm | |

| Boc C(CH₃)₃ | ~28 ppm | |

| α-C | ~50-55 ppm | |

| β-C | ~35-40 ppm | |

| MS/MS of [M+H]⁺ | Primary Loss | Neutral loss of 100 Da (isobutylene + CO₂) |

| Other Fragments | Ions corresponding to the ureidopropionic acid backbone |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental for the purification of this compound after its synthesis and for the analytical assessment of its purity.

Flash Column Chromatography

For the purification of gram-scale quantities of the compound post-synthesis, flash column chromatography is a commonly employed technique. nih.govnih.gov This preparative method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents. By applying pressure, the solvent is pushed through the column, accelerating the separation process compared to traditional gravity chromatography. nih.govgoogle.com The polarity of the solvent system is optimized using thin-layer chromatography (TLC) to achieve efficient separation of the desired product from unreacted starting materials and byproducts. targetmol.com For acidic compounds like this, care must be taken as silica gel is acidic; sometimes a base like triethylamine (B128534) is added to the eluent to prevent compound degradation. youtube.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (U-HPLC/MS)

HPLC and its advanced version, U-HPLC, are the primary methods for assessing the final purity of this compound and for its quantification. youtube.com These techniques offer high resolution, speed, and sensitivity.

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column, is used for purity analysis. The compound is dissolved in a suitable solvent and injected into the chromatograph. A gradient elution program, often using a mixture of water (with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, is employed to separate any impurities. Purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all observed peaks, often detected by UV absorbance.

Quantification: When coupled with a mass spectrometer (LC-MS or U-HPLC/MS), this becomes a highly specific and sensitive quantitative tool. biorbyt.com The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratio (m/z) of the target compound, providing excellent selectivity even in complex matrices. This is essential for pharmacokinetic studies or for measuring enzyme kinetics where precise concentration determination is required.

Table 2: Typical Parameters for Chromatographic Analysis

| Technique | Stationary Phase | Mobile Phase System | Detection | Application |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradient | TLC with UV/stain | Preparative Purification |

| HPLC | C18 Silica (e.g., 5 µm) | Water/Acetonitrile with 0.1% Formic Acid (gradient) | UV (e.g., 210-220 nm) | Purity Assessment |

| U-HPLC/MS | C18 or Amide (e.g., <2 µm) | Water/Acetonitrile with Formic Acid/Ammonium Formate | Mass Spectrometry (ESI) | Quantification, Identification |

Application in Affinity-Based Analytical Techniques

While direct applications of this compound in affinity-based techniques are not extensively documented, its core structure, N-carbamoyl-β-alanine (ureidopropionic acid), is a known substrate for the enzyme β-ureidopropionase. hmdb.ca This relationship suggests a strong potential for its use in inhibitor affinity chromatography.

Inhibitor Affinity Chromatography (IAC)

Inhibitor affinity chromatography is a powerful subtype of affinity chromatography used to isolate and purify proteins based on their specific binding to an enzyme inhibitor that has been immobilized on a solid support (a resin or bead). targetmol.com

Principle: In this hypothetical application, this compound, or a close derivative, could be covalently attached to a chromatography matrix via a spacer arm. The Boc group and the α-amino stereochemistry may influence binding affinity and specificity compared to the natural substrate.

Application: A cell lysate or protein mixture containing β-ureidopropionase or other potentially interacting proteins would be passed over this custom affinity column. The target enzyme, recognizing the immobilized ligand as a substrate analog or inhibitor, would bind specifically. Other non-target proteins would pass through the column and be washed away.

Elution: The purified enzyme could then be eluted by changing the buffer conditions (e.g., altering pH or ionic strength) or by introducing a high concentration of the free ligand (the compound itself or its natural substrate) to compete for the enzyme's active site, thus releasing the enzyme from the matrix.

This approach would be invaluable for purifying enzymes involved in pyrimidine (B1678525) metabolism for structural and functional studies or for screening compound libraries to identify other molecules that bind to the same target. google.comtargetmol.com

Theoretical and Computational Approaches in Research

Computational Chemistry for Reaction Mechanism Elucidation

Molecular Dynamics and Docking Studies in Ligand Design

Molecular dynamics (MD) simulations and docking studies are powerful computational techniques used to predict how a ligand, such as a derivative of Boc-L-2-amino-3-ureidopropionic acid, might bind to a biological target, typically a protein. sigmaaldrich.com Although specific docking studies featuring this exact compound are not prominent in the literature, the methodologies are broadly applicable to Boc-protected amino acids and ureido-containing structures in the context of drug design. cas.orgnih.govyoutube.com

MD simulations can assess the stability of a ligand's binding pose within a protein's active site over time. sigmaaldrich.com By simulating the dynamic movements of atoms, researchers can gain insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for the rational design of more potent and selective inhibitors. For a molecule like this compound, MD simulations would be crucial in understanding how the ureido and Boc groups influence its conformational flexibility and binding affinity.

Docking algorithms predict the preferred orientation of a ligand when bound to a receptor. This is often used as a starting point for more intensive computational studies like MD simulations. The combination of docking and MD provides a more robust assessment of potential drug candidates than either method alone. sigmaaldrich.com

Below is an interactive data table summarizing typical parameters used in molecular dynamics simulations for amino acid systems.

| Parameter | Description | Typical Value/Setting | Relevance to this compound |

| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMOS, OPLS | The choice of force field is critical for accurately representing the interactions of the ureido and Boc groups. |

| Water Model | A model to simulate the behavior of water molecules in the system. | TIP3P, SPC/E | Essential for simulating the compound in a biologically relevant aqueous environment. |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | NPT (constant Number of particles, Pressure, and Temperature) | Mimics physiological conditions. |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) | Longer simulations provide more reliable data on conformational changes and binding stability. |

| Temperature | The temperature at which the simulation is run. | 300 K (approx. 27°C) | Represents physiological temperature. |

| Pressure | The pressure at which the simulation is run. | 1 atm | Represents physiological pressure. |

Cheminformatics and Automated Retrosynthetic Analysis for Novel Routes

The synthesis of modified amino acids like this compound can be systematically explored using cheminformatics tools, particularly automated retrosynthetic analysis software. These programs assist chemists in designing efficient synthetic pathways by working backward from the target molecule to commercially available starting materials.

Several software platforms are available for this purpose, each utilizing a vast database of chemical reactions and advanced algorithms to propose viable synthetic routes. cas.orgsigmaaldrich.comnih.govsynthiaonline.com These tools can significantly accelerate the process of discovering novel and more efficient syntheses. For a molecule such as this compound, a retrosynthetic analysis program would identify key bond disconnections, suggesting precursors and the reactions needed to assemble them. The ureido and Boc groups would be recognized as key functional groups, and the software would propose appropriate protection and deprotection strategies.

The table below outlines some of the leading retrosynthesis software and their general capabilities.

| Software | Key Features | Potential Application for this compound |

| SYNTHIA™ | Utilizes expert-coded rules, allows for customization of search parameters (e.g., cost, protecting groups), and links to commercially available starting materials. sigmaaldrich.comsynthiaonline.com | Could identify multiple pathways, optimizing for cost-effective starting materials and compatible protecting group strategies for the amino and carboxylic acid functionalities. |

| CAS SciFinder | Powered by the comprehensive CAS database, it allows for seamless transition from a retrosynthetic plan to reaction details and commercial sources. cas.org | Would provide routes based on a vast collection of known reactions, offering a high degree of confidence in the proposed steps. |

| SynRoute | Employs a smaller set of general reaction templates combined with a literature-based database and machine learning to predict reaction success. nih.gov | Could generate novel, practical routes by applying general reaction principles and predicting their viability for the specific target. |

By leveraging these computational tools, researchers can more effectively design and optimize the synthesis of this compound and explore its potential applications in various fields of chemical and biological research.

Q & A

Q. What approaches reconcile conflicting cytotoxicity results across cell lines?

- Methodological Answer :

- Cell-line profiling : Compare metabolic activity (MTT assays) in primary vs. immortalized lines.

- Microenvironment mimicry : Use 3D spheroids or co-cultures to replicate in vivo conditions.

- Omics integration : Perform transcriptomics (RNA-seq) to identify resistance pathways (e.g., efflux pumps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.